tert-Butyl 2-(chlorosulfonyl)propanoate
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Overview
Description
tert-Butyl 2-(chlorosulfonyl)propanoate: is an organic compound with the molecular formula C₇H₁₃ClO₄S It is a derivative of propanoic acid, featuring a tert-butyl ester group and a chlorosulfonyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-(chlorosulfonyl)propanoate can be synthesized through the reaction of tert-butyl 2-hydroxypropanoate with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
tert-Butyl 2-hydroxypropanoate+Chlorosulfonic acid→tert-Butyl 2-(chlorosulfonyl)propanoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorosulfonyl group in tert-butyl 2-(chlorosulfonyl)propanoate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form tert-butyl 2-sulfonylpropanoate using reducing agents like lithium aluminum hydride.
Hydrolysis: Hydrolysis of this compound can yield tert-butyl 2-hydroxypropanoate and sulfuric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols, typically under basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous acidic or basic conditions.
Major Products:
Substitution: tert-Butyl 2-(substituted sulfonyl)propanoate.
Reduction: tert-Butyl 2-sulfonylpropanoate.
Hydrolysis: tert-Butyl 2-hydroxypropanoate and sulfuric acid.
Scientific Research Applications
Chemistry: tert-Butyl 2-(chlorosulfonyl)propanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of sulfonyl-containing molecules.
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals. Its derivatives may exhibit properties such as enzyme inhibition or antimicrobial activity.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It can be a precursor for polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(chlorosulfonyl)propanoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
tert-Butyl 2-hydroxypropanoate: A precursor in the synthesis of tert-butyl 2-(chlorosulfonyl)propanoate.
tert-Butyl 2-sulfonylpropanoate: A reduction product of this compound.
tert-Butyl 2-(substituted sulfonyl)propanoate: Products of nucleophilic substitution reactions.
Uniqueness: this compound is unique due to its chlorosulfonyl functional group, which imparts distinct reactivity compared to its analogs. This makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical transformations.
Properties
IUPAC Name |
tert-butyl 2-chlorosulfonylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4S/c1-5(13(8,10)11)6(9)12-7(2,3)4/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCBBTSYASJBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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